molecular formula C20H19BrN4O3 B4579503 ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

Cat. No. B4579503
M. Wt: 443.3 g/mol
InChI Key: PZQQCUJXVIVXQS-UHFFFAOYSA-N
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Description

Ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BRD0705 and has been found to have promising results in various studies.

Scientific Research Applications

Supramolecular Structures

Research into substituted 4-pyrazolylbenzoates, including derivatives of the compound of interest, has revealed their potential in forming hydrogen-bonded supramolecular structures. These structures range from one-dimensional chains to three-dimensional frameworks, achieved through a combination of hydrogen bonds. Such structural versatility is crucial for developing materials with specific mechanical and chemical properties, including potential applications in molecular recognition, sensing, and catalysis (Portilla et al., 2007).

Spectroscopic and Theoretical Studies

The compound has been a subject of spectroscopic and theoretical studies aimed at understanding its molecular vibrations and structure. These studies involve advanced techniques such as FT-IR, Raman spectroscopy, and density functional theory (DFT) calculations. Insights from such research are instrumental in the design and synthesis of new materials with desired electronic and optical properties, contributing to fields like materials science and pharmaceutical chemistry (İ. Koca et al., 2014).

Optical Nonlinear Properties

Investigations into Schiff base compounds derived from ethyl-4-amino benzoate, a related structure, highlight the significance of these compounds in optical applications. The nonlinear refractive index and optical limiting properties of these compounds suggest their potential use in optical devices, such as optical limiters and modulators, which are pivotal in telecommunications and laser technology (Abdullmajed et al., 2021).

Antibacterial Activity

Research has also extended into the antibacterial properties of novel derivatives, indicating the compound's relevance in medicinal chemistry. For example, derivatives synthesized using the compound as a precursor have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. This opens avenues for developing new antimicrobial agents in response to the growing need for effective treatments against resistant bacterial strains (Shakir et al., 2020).

Molecular Docking and Enzyme Inhibition

The compound and its derivatives have been evaluated for their ability to inhibit enzymes, such as carbonic anhydrases and acetylcholinesterase, through molecular docking studies. These findings are critical for drug design, offering a pathway to discovering novel therapeutic agents targeting various diseases, including neurodegenerative disorders and cancers (Turkan et al., 2019).

properties

IUPAC Name

ethyl 4-[[1-[(4-bromophenyl)methyl]pyrazol-4-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-2-28-19(26)15-5-9-17(10-6-15)23-20(27)24-18-11-22-25(13-18)12-14-3-7-16(21)8-4-14/h3-11,13H,2,12H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQQCUJXVIVXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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ethyl 4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate

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